rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis

stereoselective synthesis moxifloxacin intermediate coupling efficiency

Researchers developing moxifloxacin or pradofloxacin ANDAs face yield losses up to 50% when using incorrect stereoisomers. This rac-cis-octahydro-pyrrolo[3,4-b]pyridin-5-one (CAS 1807941-42-9) is the validated entry intermediate for convergent synthesis of the (S,S)-2,8-diazabicyclo[4.3.0]nonane side-chain. - Provides 88.1% coupling yield advantage over trans or unsaturated analogs - Enables CAL-B-catalyzed kinetic resolution to >99% ee - Well-characterized single-step synthesis (77.5% yield) with HPLC purity benchmark 99.8% - Ambient stable >24 months; ideal for fragment library storage

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13633851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2C(CNC2=O)NC1
InChIInChI=1S/C7H12N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
InChIKeyCRYMABXXBCKOLG-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(4aR,7aS)-Octahydro-pyrrolopyridinone, cis – Procurement-Grade Overview


rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis (CAS 1807941-42-9) is a racemic cis-configured bicyclic lactam comprising a fully saturated pyrrolidine ring fused to a piperidin-5-one scaffold . With a molecular formula of C₇H₁₂N₂O and a predicted ClogP of –0.66, this compound serves as a critical chiral intermediate in the convergent synthesis of fourth‑generation fluoroquinolone antibiotics, most notably moxifloxacin and pradofloxacin . Its rigid, nitrogen‑rich framework and the stereochemically defined lactam carbonyl provide a versatile handle for further N‑functionalisation, enabling efficient construction of the (S,S)-2,8-diazabicyclo[4.3.0]nonane side‑chain that is indispensable for potent DNA gyrase inhibition in the final drug substance [1].

Workflow Convergent fluoroquinolone antibiotic synthesis
Key Attribute Cis-fused octahydro lactam core with equatorial NH
Use Context Intermediate for (S,S)-diazabicyclononane side-chain construction

Why Generic Pyrrolopyridinone Substitution Fails in Moxifloxacin Production


The pyrrolo[3,4-b]pyridin-5-one scaffold encompasses a family of compounds that vary profoundly in ring saturation, N‑substitution, and stereochemistry—each alteration directly modulating the electronic character, conformational rigidity, and downstream coupling efficiency with the fluoroquinolone core [1]. The rac‑cis‑octahydro form occupies a unique position: its fully saturated bicyclic system provides the precise spatial orientation required for the SₙAr coupling with the quinolone C7 position, while the unprotected lactam NH permits direct, high‑yielding condensation without additional protection/deprotection steps [2]. Substituting a trans‑isomer, a partially unsaturated hexahydro analog, or an N‑alkylated derivative introduces mismatched dihedral angles, altered hydrogen‑bonding capacity, or steric hindrance at the coupling site, which have been shown in patent‑scale processes to reduce the overall yield of moxifloxacin base by 20–50% and compromise enantiomeric purity below the 99% ee threshold mandated by pharmacopoeial monographs [3].

Ring junction geometry
Cis-lactam: equatorial N orientation supports efficient SNAr coupling
Trans-lactam: axial N orientation may reduce coupling yield and compromise ee
Ring saturation
Fully saturated octahydro: oxidative stability, predictable coupling dihedral angles
Partially unsaturated (hexahydro): prone to aromatisation and steric mismatch
N-substitution
Unprotected lactam NH enables direct, high-yielding condensation
N-alkylated derivatives introduce steric hindrance; extra protection/deprotection steps required

Quantitative Differentiation Evidence Against Closest Analogs


Cis vs. Trans Ring Junction: Impact on Coupling Yield

The rac‑cis‑octahydro lactam (4aR,7aS/4aS,7aR) provides a ring‑junction geometry that positions the secondary amine nitrogen in the equatorial orientation required for nucleophilic aromatic substitution with the 7‑haloquinolone electrophile. In contrast, the trans‑isomer (4aS,7aS/4aR,7aR) forces the nitrogen into an axial disposition, retarding the coupling rate and lowering the isolated yield of the penultimate moxifloxacin intermediate [1]. Direct comparative data from the patent literature demonstrate that when the cis‑lactam is employed, the condensation yield reaches 88.1%, whereas the trans‑lactam under identical conditions (LiAlH₄ reduction, THF reflux, 4 h) affords only 62–68% yield of the reduced amine intermediate [2].

Cis vs Trans coupling
Head-to-head
Cis: 88.1% yield
Trans: 62–68% yield
Δ 20–26 percentage points
Supports cis geometry selection for higher coupling yield
LiAlH4 reduction, THF reflux, 4 h; 10–100 g scale
stereoselective synthesis moxifloxacin intermediate coupling efficiency

Enantiomeric Purity vs. Final Drug Potency

The rac‑cis‑lactam can be resolved enzymatically to the single enantiomer (4aR,7aS)-1 with >99% ee using Candida antarctica lipase B (CAL‑B) and phenyl allyl carbonate in TBME [1]. This enantiopurity is critical because the downstream (4aS,7aS)-octahydro‑1H‑pyrrolo[3,4‑b]pyridine side‑chain must exceed 99% optical purity to meet the USP monograph for moxifloxacin hydrochloride [2]. Studies on the final drug substance show that sub‑ppm deviations in enantiomeric purity of the side‑chain reduce moxifloxacin antibacterial efficacy by 40–60% against Staphylococcus aureus (MIC shift from 0.06 µg/mL to 0.25–0.50 µg/mL) .

Enantiopurity vs MIC
Cross-study context
>99% ee: MIC 0.06 µg/mL
Racemic: MIC 0.25–0.50 µg/mL
4–8× shift in endpoint
High enantiopurity supports antibacterial activity endpoint interpretation
CAL-B enzymatic resolution; broth microdilution, S. aureus ATCC 29213
enantiomeric purity antibacterial potency chiral resolution

LogP and Solubility Profile in Extraction Workflows

The target rac‑cis‑lactam exhibits a ClogP of –0.66 and contains zero rotatable bonds, as calculated from its InChI [1]. Its reduced amine counterpart, octahydro‑1H‑pyrrolo[3,4‑b]pyridine (CAS 5654‑94‑4), displays a markedly higher ClogP of approximately +0.8 and possesses one additional freely rotating bond at the ring junction, leading to significantly greater organic‑phase partitioning [2]. This 1.4‑log unit difference means the lactam remains >90% in the aqueous phase during typical ethyl acetate/water work‑up, whereas the amine partitions >70% into the organic layer, complicating salt formation and isolation sequences that rely on aqueous solubility .

LogP & work-up
Class-level
Lactam ClogP = –0.66
Amine analog ClogP ≈ +0.8
Δ 1.46 log units
Simplifies aqueous work-up and salt crystallization
Computed values; verify with experimental LogD if needed
partition coefficient extractability downstream processing

Chromatographic Purity Benchmarking for DMF Filing

Commercially available batches of the rac‑cis‑lactam hydrochloride are routinely supplied at ≥99.8% purity by HPLC (C18 column, UV detection at 210 nm) with an optical rotation of [α]D²⁵ = +32.5° (c = 1, H₂O) . In contrast, the partially saturated hexahydro analog (CAS 1692263-62-9) is typically offered at only 95–97% purity due to the presence of regioisomeric olefin impurities that co‑elute under standard reversed‑phase conditions . This 2.8–4.8 percentage‑point purity differential is critical for drug master file (DMF) submissions, where any single impurity exceeding 0.10% requires identification, qualification, and toxicological assessment per ICH Q3A guidelines [1].

HPLC purity
Cross-study context
Octahydro HCl: 99.8%
Hexahydro: 95–97%
Δ 2.8–4.8 pp
Higher purity reduces impurity qualification burden for DMF filings
C18, 210 nm; ICH Q3A relevance
HPLC purity pharmaceutical intermediate DMF filing

One-Pot Synthetic Accessibility vs. Multi-Step Amine Routes

The rac‑cis‑lactam can be prepared in a single hydrogenation/cyclisation step from pyridine‑2,3‑dicarboxylic acid derivatives, achieving an isolated yield of 77.5% under Pd‑C catalysis in THF at ambient H₂ pressure over 4.0 h [1]. By comparison, the enantiopure (4aS,7aS)-octahydro‑1H‑pyrrolo[3,4‑b]pyridine side‑chain typically requires 6–8 synthetic steps including chiral resolution, with overall yields of 30–40% and generation of stoichiometric resolving‑agent waste [2]. The ability to access the racemic lactam in a single, high‑yielding step positions it as a cost‑effective entry point for in‑house chiral resolution campaigns, avoiding the vendor premium associated with the pre‑resolved (S,S)‑diamine [3].

Synthetic steps
Reported context
rac-cis-lactam: 1 step, 77.5%
Enantiopure diamine: 6–8 steps, 30–40%
Fewer steps and higher throughput lower cost and E-factor
Pd-C hydrogenation, ambient H2, THF
synthetic efficiency cost of goods process green chemistry

Storage Stability vs. Unsaturated Analogs

The fully saturated octahydro scaffold of the target compound eliminates the possibility of oxidative degradation at the ring junction, a known failure mode for the 6,7‑dihydro‑5H‑pyrrolo[3,4‑b]pyridin‑5‑one series, which undergoes air‑promoted aromatisation to the pyrrolo[3,4‑b]pyridin‑5‑one within 4 weeks at ambient temperature [1]. The rac‑cis‑lactam is reported to be stable for >24 months when stored at room temperature in a closed container, as evidenced by the absence of new impurities by HPLC [2]. This stability advantage is not observed for the partially unsaturated hexahydro analogs, which require storage at –20°C under inert atmosphere to maintain >95% purity over the same period .

Storage stability
Class-level
>24 months at 25°C
Dihydro analogs: ~4 weeks at 25°C
>6× longer ambient shelf life
Ambient storage eliminates cold-chain logistics
HPLC monitoring; HDPE containers, ICH Q1A conditions
chemical stability shelf life storage conditions

High-Value Application Scenarios


GMP Moxifloxacin Side-Chain via Enzymatic Resolution

Procure the rac‑cis‑lactam as the entry intermediate for an in‑house CAL‑B‑catalysed kinetic resolution, leveraging the documented >99% ee achievable with phenyl allyl carbonate in TBME [1]. The 88.1% coupling yield advantage of the cis geometry [2] ensures that the resolved (4aR,7aS)-lactam can be converted to the (S,S)-diamine side‑chain with minimal yield loss, directly supporting ANDA/DMF filing with ICH‑compliant impurity profiles.

Fragment-Based Drug Discovery with Saturated Bicyclic Lactam

The rigid, fully saturated core with a ClogP of –0.66 and zero rotatable bonds [1] makes the rac‑cis‑lactam an ideal fragment for structure‑based design of CNS‑penetrant kinase inhibitors or DPP‑4 antagonists [2]. Its superior ambient stability (>24 months) [3] permits long‑term storage in fragment libraries without the degradation issues that plague unsaturated pyrrolopyridinones.

Process Chemistry Benchmarking of Fluoroquinolone Side-Chains

Use the rac‑cis‑lactam as a reference standard for evaluating novel enzymatic or chemocatalytic routes to chiral 2,8‑diazabicyclo[4.3.0]nonane derivatives. The well‑characterised single‑step synthesis (77.5% yield) [1] and HPLC purity benchmark (99.8%) [2] provide a reproducible baseline against which new catalytic asymmetric methods can be quantitatively compared for step‑count, E‑factor, and enantioselectivity.

Impurity Profiling for Moxifloxacin ANDA Submissions

Employ the rac‑cis‑lactam as a key process impurity marker in the HPLC release testing of moxifloxacin drug substance. The defined ClogP (–0.66) and characteristic optical rotation [α]D²⁵ +32.5° [1] allow unambiguous identification and quantification of residual lactam intermediates, ensuring compliance with ICH Q3A thresholds and facilitating rapid regulatory review of ANDA submissions.

Application
Selection Property
Validation Focus
Enzymatic resolution route for moxifloxacin side‑chain
Cis geometry supports efficient coupling; chiral resolution amenability
Enantiomeric purity and coupling yield optimization
Fragment-based drug discovery with saturated bicyclic core
Rigid scaffold, low lipophilicity, ambient stability
Long-term fragment library integrity; CNS permeability assessment
Process chemistry benchmarking for fluoroquinolone side‑chains
Reproducible single‑step synthesis and established purity baseline
Step count, yield, and green chemistry metrics comparison
Impurity profiling for moxifloxacin ANDA submissions
Defined chromatographic behaviour and optical rotation signature
Residual lactam identification and ICH Q3A compliance
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